Bz-Camp

描述

Synthesis Analysis

The synthesis of benzoxazine-based compounds involves condensation reactions of phenols, formaldehyde, and primary amines or amides. For instance, benzoxazines can be synthesized via a solventless method, combining phenolic compounds with amines and formaldehyde under reflux conditions, leading to a series of monofunctional benzoxazine monomers (Wang et al., 2012).

Molecular Structure Analysis

Benzoxazine compounds exhibit a unique molecular structure characterized by an oxazine ring, which is crucial for their thermal and chemical properties. The structure of benzoxazines is confirmed through techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, revealing their distinct cyclic structure and functional groups (Wang et al., 2012).

Chemical Reactions and Properties

Benzoxazines undergo ring-opening polymerization upon heating, leading to polybenzoxazines with high thermal stability and mechanical properties. This polymerization can be modified by introducing functional groups like allyl groups to improve cross-linking density and enhance properties (Yiqun Wang et al., 2016).

Physical Properties Analysis

Benzoxazine monomers and their polymers exhibit notable physical properties such as high glass transition temperatures and thermal stability. The introduction of different substituents can manipulate these properties, demonstrating their versatility in materials science applications (Yiqun Wang et al., 2016).

Chemical Properties Analysis

Chemically, benzoxazines are reactive towards various agents and conditions, allowing for the synthesis of a wide range of derivatives with specific functionalities. The chemical reactivity includes interactions with isocyanates, nitriles, and alkyl halides, leading to diverse products with potential applications in different domains (Hackley, Cochrane, & Hackley, 1964).

科学研究应用

Dual Use in Chemical Warfare Agents

Bz-CAMP, 作为3-喹啉基苄酯(BZ)的衍生物,在研究中被认为具有双重用途,特别是在药物开发和化学战方面。它被确定为一种化合物,可以被错误应用以对公共卫生和环境构成威胁。这项研究旨在基于BZ或阿托品的结构寻找更有效的使人无能力的剂,突出了这些化合物在医学和军事背景下的重要性和风险(Ball, 2015)。

Effects on C6 Glioma Cells

Bz-CAMP,以及其他cAMP类似物,已被研究其对细胞增殖的影响,特别是在C6大鼠胶质瘤细胞中。研究表明,不同的cAMP类似物,包括Bz-CAMP,在抑制细胞生长方面具有不同的特异性和效力。这项研究提供了关于cAMP类似物在生长控制和分化中的分子机制的见解,Bz-CAMP显示出与其同行相比的独特效力(Zorn et al., 1993)。

Role in Steroidogenesis in Rat Adrenal Cells

已经探讨了Bz-CAMP在类固醇合成中的作用,特别是它与大鼠肾上腺细胞中的环磷酸腺苷(cAMP)依赖性蛋白激酶的相互作用。这项研究深入了解了Bz-CAMP和其他cAMP类似物如何影响皮质类固醇的产生,展示了其在内分泌功能中的重要作用(Whitehouse & Abayasekara, 1994)。

属性

IUPAC Name |

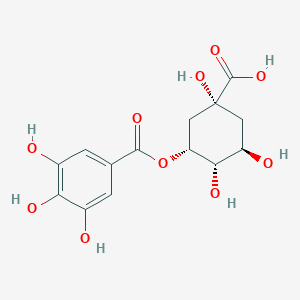

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYCBMGKNCJXIC-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952638 | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bz-Camp | |

CAS RN |

30275-80-0 | |

| Record name | N(6)-Benzoyl-cyclic amp | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030275800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,11,15(19),16-heptaen-17-olate](/img/structure/B1231940.png)

![4-[[[2-(4-Methoxyphenyl)-3-thiazolidinyl]-sulfanylidenemethyl]amino]benzoic acid ethyl ester](/img/structure/B1231941.png)

![[8,14-Diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231942.png)

![N,N-diethyl-2-[[7-[(4-methoxyphenyl)methyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio]acetamide](/img/structure/B1231944.png)

![3,5-Dimethyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid (4-methylphenyl) ester](/img/structure/B1231950.png)

![2-(4-benzoylphenoxy)-N-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B1231952.png)